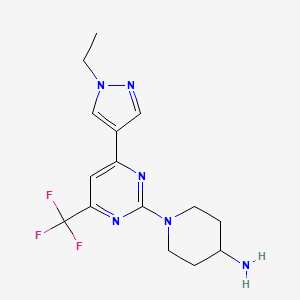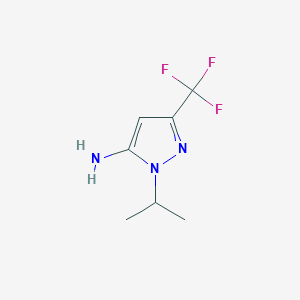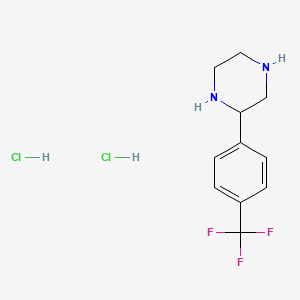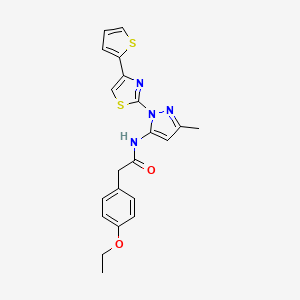
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide
Descripción general
Descripción
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide, also known as DMTF, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTF is a sulfonamide-based compound that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties.
Mecanismo De Acción
The mechanism of action of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, which may contribute to the anti-cancer effects of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide. Additionally, 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has been shown to inhibit the activity of transforming growth factor-beta (TGF-beta), a cytokine that plays a key role in fibrosis. By inhibiting TGF-beta activity, 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide may reduce the deposition of extracellular matrix proteins and prevent fibrosis.
Biochemical and Physiological Effects:
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide inhibits the proliferation and migration of cancer cells, induces apoptosis in cancer cells, and reduces the activation of fibroblasts. Additionally, 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of HDACs and TGF-beta.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide in lab experiments is its potential therapeutic applications in cancer, fibrosis, and inflammation. Additionally, 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a small molecule that can be easily synthesized and modified for structure-activity relationship studies. However, one limitation of using 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide in lab experiments is its low solubility in water, which may limit its bioavailability.
Direcciones Futuras
There are several future directions for the study of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide. One direction is to further investigate the mechanism of action of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide, particularly its effects on HDACs and TGF-beta. Additionally, future studies could explore the potential therapeutic applications of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Furthermore, future research could focus on developing more potent and selective analogs of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide for therapeutic use.
Aplicaciones Científicas De Investigación
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation. Studies have demonstrated that 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. Additionally, 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has been shown to have anti-fibrotic effects by inhibiting the activation of fibroblasts and reducing the deposition of extracellular matrix proteins. Furthermore, 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S2/c1-25-13-4-3-12(11-15(13)26-2)7-8-20-29(23,24)16-6-5-14(27-16)17(22)21-18-19-9-10-28-18/h3-6,9-11,20H,7-8H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIPFAULBBZZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(cyclopropylamino)methyl]-N-methylbenzamide](/img/structure/B3216223.png)

![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide](/img/structure/B3216234.png)




![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B3216267.png)
![2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine](/img/structure/B3216274.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3216283.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide](/img/structure/B3216294.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3216309.png)